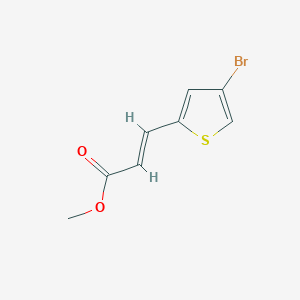

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate

Descripción general

Descripción

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate is an organic compound with the molecular formula C8H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position of the thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of methyl 3-(4-bromothiophen-2-yl)acrylate may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness by using efficient catalysts and reaction conditions. Continuous flow reactors may also be employed to enhance the scalability and efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, with a base such as sodium hydride, in solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Products with the bromine atom replaced by the nucleophile.

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated alkane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of methyl 3-(4-bromo-thiophen-2-yl)-acrylate is in the development of pharmaceutical compounds. The compound serves as a versatile building block for synthesizing various bioactive molecules.

Case Study: EGFR Inhibitors

Research has demonstrated that derivatives of this compound can be used to create new lead structures for epidermal growth factor receptor (EGFR) inhibitors. A study highlighted the importance of palladium-catalyzed Heck coupling reactions involving methyl acrylate derivatives to produce compounds with potential therapeutic effects against cancer . The synthesized compounds exhibited promising kinase inhibition profiles, indicating their potential as selective EGFR inhibitors.

Polymer Chemistry

This compound is also utilized in the synthesis of functionalized polymers. Its ability to undergo radical polymerization makes it suitable for creating polymers with specific properties.

Polymerization Studies

Studies have shown that incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. For instance, when copolymerized with other acrylates, it can improve the overall performance of coatings and adhesives . This application is particularly valuable in industries requiring durable and robust materials.

Organic Synthesis

In organic synthesis, this compound acts as an important intermediate for various chemical transformations.

Reactivity and Transformations

The compound can participate in a variety of reactions, including nucleophilic additions and cycloadditions. Its reactivity profile allows chemists to explore diverse synthetic pathways to create complex molecules efficiently . For example, it can be employed in the synthesis of thiophene-containing heterocycles, which are often found in natural products and pharmaceuticals.

Photochemical Applications

This compound has been investigated for its photochemical properties. Upon exposure to light, it exhibits trans-cis isomerization, which can be exploited in photonic devices or sensors .

Potential Uses in Sensors

The ability to undergo structural changes upon light activation positions this compound as a candidate for use in light-responsive materials and sensors, where changes in physical properties can signal environmental changes or the presence of specific analytes.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of methyl 3-(4-bromothiophen-2-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate can be compared with other similar compounds, such as:

Methyl 3-(4-chlorothiophen-2-yl)acrylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

Methyl 3-(4-fluorothiophen-2-yl)acrylate:

Methyl 3-(4-iodothiophen-2-yl)acrylate: Features an iodine atom, which can influence its reactivity in substitution reactions.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the thiophene-based acrylates.

Actividad Biológica

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial efficacy, cytotoxicity, and potential mechanisms of action.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with acrylate compounds. The introduction of bromine on the thiophene ring enhances the compound's reactivity and biological activity.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several pathogenic microorganisms.

1. Antibacterial Activity

The compound has shown significant antibacterial activity against various strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Salmonella typhi

In a study assessing the minimum inhibitory concentration (MIC), this compound exhibited varying degrees of inhibition against these bacterial strains. The results indicated that compounds with thiophene substitutions generally showed enhanced antibacterial properties compared to their non-substituted counterparts .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Bacillus subtilis | 64 | Moderate |

| Escherichia coli | 128 | Low |

| Salmonella typhi | 64 | Moderate |

2. Antifungal Activity

The antifungal efficacy of this compound was also investigated against fungi such as Candida albicans and Aspergillus niger. The compound demonstrated promising antifungal activity, particularly at higher concentrations, indicating its potential as an antifungal agent .

| Fungal Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 32 | Moderate |

| Aspergillus niger | 64 | Moderate |

Cytotoxicity Studies

Cytotoxicity assays using the MTT method revealed that this compound exhibited low toxicity towards human cell lines at concentrations below 50 µM. The results indicated no significant reduction in cell viability, suggesting that this compound may be safe for further development in therapeutic applications .

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that:

- The bromine substitution on the thiophene ring may enhance electron-withdrawing properties, increasing the compound's reactivity towards microbial cells.

- The thiophene moiety is known to interact with biological membranes, potentially disrupting microbial cell integrity.

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of thiophene-based acrylates similar to this compound:

- Antimicrobial Evaluation : A study found that derivatives with thiophene substitutions consistently outperformed non-thiophene counterparts in both antibacterial and antifungal assays .

- Cytotoxicity Assessment : Another investigation highlighted that while many acrylate derivatives showed promising antimicrobial properties, their cytotoxicity profiles were favorable, indicating a potential for therapeutic use without significant toxicity .

Propiedades

IUPAC Name |

methyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKVLLQCBXEGTN-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.